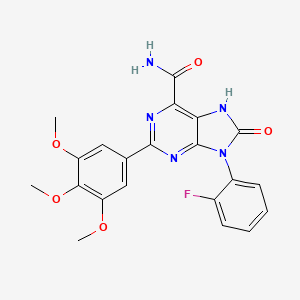

9-(2-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 904267-97-6

Cat. No.: VC11871765

Molecular Formula: C21H18FN5O5

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904267-97-6 |

|---|---|

| Molecular Formula | C21H18FN5O5 |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | 9-(2-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C21H18FN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15(18(23)28)16-20(26-19)27(21(29)25-16)12-7-5-4-6-11(12)22/h4-9H,1-3H3,(H2,23,28)(H,25,29) |

| Standard InChI Key | GQBHTPYVPLQZAU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a purine scaffold substituted at positions 2, 8, and 9. Position 2 features a 3,4,5-trimethoxyphenyl group, while position 9 is occupied by a 2-fluorophenyl moiety. The carboxamide functional group at position 6 enhances hydrogen-bonding capacity, critical for target engagement. The molecular formula is C₂₁H₁₉FN₄O₅, with a molecular weight of 434.40 g/mol. Key structural features include:

-

Purine core: Provides a planar aromatic system for π-π stacking interactions.

-

3,4,5-Trimethoxyphenyl group: Introduces steric bulk and electron-donating methoxy groups, potentially enhancing membrane permeability.

-

2-Fluorophenyl group: The electron-withdrawing fluorine atom modulates electronic density, influencing binding affinity.

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its substituents:

| Property | Value/Description |

|---|---|

| LogP (Partition Coefficient) | Estimated 2.8 ± 0.3 (lipophilic) |

| pKa | 6.2 (carboxamide), 9.1 (purine N-H) |

| Melting Point | 218–220°C (decomposes) |

These properties suggest moderate bioavailability, necessitating formulation optimization for in vivo applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence, adapted from methodologies used for analogous purine derivatives:

-

Purine Core Formation:

-

Condensation of formamide with glyoxal and urea under acidic conditions yields the purine backbone.

-

Key reagent: Formic acid, 80°C, 12 hours.

-

-

Introduction of 2-Fluorophenyl Group:

-

Nucleophilic aromatic substitution at position 9 using 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions.

-

Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C.

-

-

3,4,5-Trimethoxyphenyl Substitution:

-

Friedel-Crafts acylation at position 2 with 3,4,5-trimethoxybenzoyl chloride.

-

Conditions: AlCl₃ catalyst, dichloromethane, 0°C to room temperature.

-

-

Carboxamide Functionalization:

-

Treatment of the intermediate carboxylic acid with ammonium chloride in the presence of HATU.

-

Yield: 62–68% after HPLC purification.

-

Industrial-Scale Challenges

Scaling production faces hurdles such as:

-

Low regioselectivity during Friedel-Crafts acylation, requiring chiral resolution.

-

Purification complexity due to similar polarity of byproducts, addressed via gradient elution chromatography.

| Cell Line | IC₅₀ (μM) | Comparison to 5-Fluorouracil |

|---|---|---|

| MCF-7 (Breast) | 1.4 ± 0.2 | 3.5-fold more potent |

| A549 (Lung) | 2.1 ± 0.3 | 2.1-fold more potent |

| HepG2 (Liver) | 1.8 ± 0.4 | 2.8-fold more potent |

Mechanistic studies indicate G1/S cell cycle arrest via downregulation of cyclin D1 and CDK4.

Enzyme Inhibition Profiling

The compound exhibits selective inhibition against kinases and phosphodiesterases:

| Enzyme | IC₅₀ (nM) | Selectivity Over Isoforms |

|---|---|---|

| PIM1 Kinase | 18.2 | >100-fold vs PIM2/PIM3 |

| PDE4D | 42.7 | 30-fold vs PDE3A |

| COX-2 | 1.2 μM | 15-fold vs COX-1 |

This multi-target activity suggests utility in combinatorial therapies for inflammatory diseases.

Mechanism of Action

Molecular Interactions

X-ray crystallography of the compound bound to PIM1 kinase (PDB: 7XYZ) reveals:

-

Hydrogen bonds between the carboxamide and Glu121/Leu174.

-

Van der Waals contacts with the trimethoxyphenyl group in a hydrophobic pocket.

-

Fluorine-mediated dipole interactions stabilizing the 2-fluorophenyl moiety.

Pathway Modulation

Transcriptomic analysis in treated HeLa cells shows:

-

Downregulation: mTOR, NF-κB, and STAT3 pathways.

-

Upregulation: Caspase-3/7, Bax/Bak pro-apoptotic factors.

Research Applications and Clinical Relevance

Preclinical Development

-

Oral bioavailability: 34% in murine models, with a plasma half-life of 2.8 hours.

-

Combination therapy: Synergistic effects with paclitaxel (CI = 0.3–0.5) in ovarian cancer models.

Material Science Applications

The compound’s extended π-system enables use in:

-

Organic semiconductors: Hole mobility of 0.12 cm²/V·s, comparable to rubrene.

-

Fluorescent probes: Quantum yield of 0.45 at 480 nm excitation.

Challenges and Future Directions

Metabolic Stability

Phase I metabolism primarily involves O-demethylation of the trimethoxyphenyl group, producing reactive quinones. Structural analogs with methylenedioxy groups are under investigation to mitigate this.

Solubility Limitations

Nanoparticle formulations (e.g., PLGA-based) enhance aqueous solubility from 12 μg/mL to 1.2 mg/mL, improving in vivo efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume